1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13432475
InChI: InChI=1S/C8H10N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2,4,6H,1,3,5H2,(H,9,11,12)
SMILES: C=CCCN1C=CC(=O)NC1=O
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.:

Cat. No.: VC13432475

Molecular Formula: C8H10N2O2

Molecular Weight: 166.18 g/mol

* For research use only. Not for human or veterinary use.

1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione -

Specification

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 1-but-3-enylpyrimidine-2,4-dione
Standard InChI InChI=1S/C8H10N2O2/c1-2-3-5-10-6-4-7(11)9-8(10)12/h2,4,6H,1,3,5H2,(H,9,11,12)
Standard InChI Key MRRPPLVTJDQOTI-UHFFFAOYSA-N
SMILES C=CCCN1C=CC(=O)NC1=O
Canonical SMILES C=CCCN1C=CC(=O)NC1=O

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name is 1-(3-buten-1-yl)pyrimidine-2,4(1H,3H)-dione, with the molecular formula C₈H₁₀N₂O₂ and a molar mass of 166.18 g/mol . Its structure consists of a pyrimidine-2,4-dione core substituted at the N1 position with a but-3-en-1-yl group, introducing an alkene moiety that may influence reactivity and biological interactions (Figure 1).

Figure 1: Structural representation of 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione.

Synthesis and Synthetic Routes

General Synthetic Strategies

While no explicit synthesis for this compound is documented in the provided sources, analogous pyrimidine-2,4-dione derivatives are typically synthesized via:

  • Alkylation of pyrimidine-2,4-dione precursors using haloalkanes or propargyl bromides under basic conditions.

  • Multi-component reactions involving condensation of aldehydes, amines, and barbituric acid derivatives .

For 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione, a plausible route involves the alkylation of uracil (pyrimidine-2,4-dione) with 3-buten-1-yl bromide in the presence of a base such as potassium carbonate (Figure 2). This method mirrors the synthesis of 1-propargyluracil derivatives .

Figure 2: Hypothetical synthesis pathway for 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione.

Industrial Production Considerations

Industrial-scale synthesis would likely optimize reaction conditions (e.g., solvent choice, temperature, and catalysts) to enhance yield and purity. Continuous flow reactors and green chemistry principles, as seen in steroidal pyrimidine-dione syntheses , could be applied to reduce waste and improve scalability.

Physicochemical Properties

Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical properties of 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione .

PropertyValue
Molecular FormulaC₈H₁₀N₂O₂
Molar Mass166.18 g/mol
Density1.202 g/cm³
CAS Number7236-71-7

The compound’s alkene moiety may confer moderate hydrophobicity (predicted LogP ≈ 1.5–2.0), influencing its solubility and bioavailability. Spectroscopic data (e.g., IR, NMR) for related compounds suggest characteristic peaks for carbonyl groups (C=O at ~1700 cm⁻¹) and alkene C-H stretches (~3050 cm⁻¹) .

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations of similar compounds reveal interactions with HER2 kinase and SARS-CoV-2 MPro/PLPro . For instance, naphthyridine-2,4-dione derivatives bind HER2 with a binding energy of −7.89 kcal/mol . The butenyl group in 1-(But-3-en-1-yl)pyrimidine-2,4(1H,3H)-dione may similarly engage hydrophobic pockets in target proteins.

ADMET Profiling

In silico ADMET predictions for related pyrimidine-diones indicate moderate bioavailability and low hepatotoxicity . The compound’s ClogP (~2.0) aligns with Lipinski’s rule of five, suggesting oral administrability .

Future Perspectives

  • Synthetic Optimization: Development of greener synthesis routes using microwave irradiation or solvent-free conditions, as demonstrated for steroidal pyrimidine-diones .

  • Biological Screening: Prioritize in vitro assays against cancer cell lines (e.g., MCF-7, HCT116) and microbial pathogens to validate hypothesized activities.

  • Structural Modifications: Introduce halogen atoms or hydrophilic groups to enhance potency and selectivity, guided by SAR studies on CB2 agonists .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator